molecular formula C17H12BrN3O2S2 B6513795 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 670248-10-9

4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B6513795
CAS No.: 670248-10-9
M. Wt: 434.3 g/mol
InChI Key: IUKCLSUKAWWQSM-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups, as well as its imidazo[2,1-b][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. One common approach is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often require the presence of electron-withdrawing substituents to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically conducted in controlled environments to ensure consistency and safety. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.

  • Medicine: The compound has been investigated for its potential anticancer properties, making it a candidate for further drug development.

  • Industry: It can be used in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3]thiazoles: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents and functional groups.

  • Brominated Benzene Derivatives: Compounds with similar bromine substitutions on the benzene ring.

  • Sulfonamide Derivatives: Other sulfonamide compounds with different aromatic rings and substituents.

Uniqueness: 4-Bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKCLSUKAWWQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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